N-(2-bromophenyl)-2-phenylbutanamide
Description
Properties
Molecular Formula |
C16H16BrNO |
|---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C16H16BrNO/c1-2-13(12-8-4-3-5-9-12)16(19)18-15-11-7-6-10-14(15)17/h3-11,13H,2H2,1H3,(H,18,19) |
InChI Key |
DJLQJERCWFGLSW-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Br |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substitution Patterns and Backbone Variations
The following compounds share structural motifs with this compound, differing in halogen positioning, alkyl chain length, or substituent groups:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 349537-82-2 | C₁₆H₁₆BrNO | 318.213 | 2-bromo substitution, butanamide backbone |
| 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide | 1025799-68-5 | C₁₅H₁₄BrNO₂ | 336.18 | 4-bromo substitution, acetamide backbone, methoxy group |
| N-(4-bromo-2-methylphenyl)-2-phenylbutanamide | 349432-09-3 | C₁₇H₁₈BrNO | 332.23 | 4-bromo and 2-methyl substitution |
| N-(2-bromo-4-methylphenyl)-4-phenylbutanamide | N/A | C₁₇H₁₈BrNO | 332.235 | 2-bromo, 4-methyl substitution, butanamide |
Key Structural and Functional Differences
A. Halogen Positioning :
- Ortho vs. In contrast, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide (para-bromine) allows for planar aromatic interactions, which may enhance stacking in enzyme active sites .
B. Backbone Chain Length :
- Butanamide vs. Acetamide :
- The butanamide chain (4 carbons) in the target compound increases lipophilicity compared to acetamide (2 carbons). This could improve membrane permeability but may reduce solubility in aqueous environments. For example, acetamide derivatives like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide are studied for antimicrobial activity, where shorter chains might favor target specificity .
C. Substituent Effects :
- Methyl and Methoxy Groups: N-(4-bromo-2-methylphenyl)-2-phenylbutanamide incorporates a methyl group at the 2-position, adding steric bulk and electron-donating effects. This could alter metabolic stability compared to the target compound.
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